molecular formula C20H19N5O2 B10990985 3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B10990985
M. Wt: 361.4 g/mol
InChI Key: QFRCOGODKURJBT-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features an indole ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactionsThe methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to the specific combination of the indole, triazole, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-indol-1-yl-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C20H19N5O2/c1-27-17-9-5-3-7-15(17)19-22-20(24-23-19)21-18(26)11-13-25-12-10-14-6-2-4-8-16(14)25/h2-10,12H,11,13H2,1H3,(H2,21,22,23,24,26)

InChI Key

QFRCOGODKURJBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CCN3C=CC4=CC=CC=C43

Origin of Product

United States

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